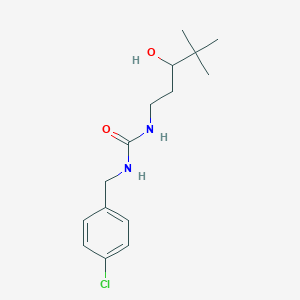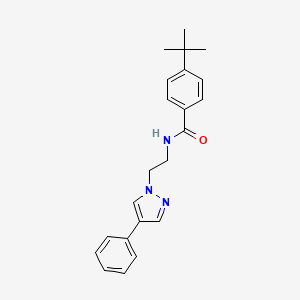![molecular formula C23H15F6N3S B2753678 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478044-00-7](/img/structure/B2753678.png)
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a useful research compound. Its molecular formula is C23H15F6N3S and its molecular weight is 479.44. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights and Catalytic Applications
The study of hydrazone linkages and their applications in catalysis and material science provides a foundation for understanding the potential applications of specific compounds such as 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone. For instance, the work on vanadium-catalyzed sulfenylation of indoles with thiols highlights the utility of similar structures in synthesizing sulfanyl derivatives under molecular oxygen, suggesting potential pathways for functionalizing indoles in a manner that might be relevant for derivatives like the compound (Maeda, Y., et al., 2004).
Additionally, the creation of covalent organic frameworks (COFs) through hydrazone linkages, as demonstrated by Uribe-Romo et al. (2011), points to the potential of utilizing hydrazone functionalities in the design of porous materials with high chemical and thermal stability. This suggests the compound could be explored for its ability to form or integrate into novel COFs with unique properties (Uribe-Romo, F., et al., 2011).
Organic Synthesis and Heterocyclic Chemistry
The study of the molecular structures of hydrazones reveals insights into their conformational diversity and intermolecular interactions, which are crucial for designing compounds with specific optical or electronic properties. For example, Lindgren et al. (2013) provide a comprehensive analysis of hydrazones' structures, highlighting the importance of understanding these molecules' conformational and bonding characteristics. This knowledge is directly applicable to optimizing the synthesis and application of complex molecules like 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone in various fields, including pharmaceuticals and materials science (Lindgren, E., et al., 2013).
Moreover, the radical cyclization in heterocycle synthesis, as explored by Miyata et al. (2002), demonstrates the potential for innovative synthetic routes involving sulfanyl radical addition-cyclization. This method could be relevant for constructing cyclic compounds with similar backbones or functional groups to the target compound, providing a pathway for the synthesis of novel heterocyclic structures with potential applications in drug discovery and development (Miyata, O., et al., 2002).
Material Science and Polymer Chemistry
In the realm of material science, the synthesis of transparent aromatic polyimides with high refractive index and small birefringence demonstrates the role of specific structural features, such as thiophenyl substituents, in influencing material properties. Tapaswi et al. (2015) illustrate how the incorporation of sulfur-containing groups into polyimides can significantly affect their optical and thermomechanical properties. This underscores the potential of compounds like 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone to influence the design and synthesis of new materials with desired optical characteristics (Tapaswi, P., et al., 2015).
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indol-3-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F6N3S/c24-22(25,26)15-6-3-5-14(11-15)13-33-21-20(18-9-1-2-10-19(18)30-21)32-31-17-8-4-7-16(12-17)23(27,28)29/h1-12,30H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJMVWCDNLSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=CC=C3)C(F)(F)F)N=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2753597.png)

![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753601.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2753604.png)



![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)


